Cas no 81658-26-6 ((2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol)

(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol is a protected derivative of pyroglutaminol, designed for applications in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) groups provide orthogonal protection for the amine and hydroxyl functionalities, respectively, enabling selective deprotection under mild conditions. This compound is particularly useful in multistep synthetic routes due to its stability under a wide range of reaction conditions. The chiral (2S) configuration ensures compatibility with stereospecific transformations. Its high purity and well-defined protective groups make it a reliable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive peptides and heterocyclic compounds.
(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol structure
81658-26-6 structure
商品名:(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol
CAS番号:81658-26-6
MF:C16H31NO4Si
メガワット:329.50714
CID:703429
PubChem ID:10903613

(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidinecarboxylic acid,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-, 1,1-dimethylethylester, (S)-
    • (2S,3R)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol
    • (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol
    • (2S)-2-[[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]METHYL]-5-OXO-1-PYRROLIDINECARBOXYLATE-1,1-DIMETHYLETHYL ESTER
    • (S)-tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-5-oxopyrrolidine-1-carboxylate
    • (S)-1-(tert-Butoxycarbonyl)-5-[(tert-Butyldimethylsilyloxy]m
    • DTXSID601111589
    • 5(S)-((t-butyl-dimethylsilyloxy)methyl)-N-BOC-2-pyrrolidinone
    • SCHEMBL625416
    • 5(S)-((t-butyl-dimethyl-silyloxy)methyl)-N-BOC-2-pyrrolidinone
    • tert-butyl(2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxopyrrolidine-1-carboxylate
    • 81658-26-6
    • BIVAQLMYVMOBJZ-LBPRGKRZSA-N
    • (S)-tert-Butyl2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate
    • 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate
    • tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
    • (S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-oxopyrrolidine-1-carboxylate
    • インチ: InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1
    • InChIKey: BIVAQLMYVMOBJZ-LBPRGKRZSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 329.20200
  • どういたいしつりょう: 329.20223500g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

  • PSA: 55.84000
  • LogP: 3.87220

(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B807060-1g
(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol
81658-26-6
1g
$ 1608.00 2023-09-08
TRC
B807060-100mg
(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol
81658-26-6
100mg
$ 201.00 2023-09-08

(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol 関連文献

(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminolに関する追加情報

Introduction to (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol (CAS No. 81658-26-6)

(2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol (CAS No. 81658-26-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyloxycarbonyl (Boc) protecting group, a tert-butyldimethylsilyl (TBS) protecting group, and a pyroglutaminol moiety. These functional groups confer stability and reactivity that make the compound an essential building block in the synthesis of complex molecules.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to protect the amino group of amino acids. It can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids in a controlled manner. The tert-butyldimethylsilyl (TBS) protecting group, on the other hand, is commonly used to protect hydroxyl groups. It can be selectively cleaved using fluoride ions, such as tetrabutylammonium fluoride (TBAF), providing a high degree of functional group compatibility and selectivity.

The pyroglutaminol moiety is a cyclic derivative of glutamic acid and is known for its ability to form stable five-membered rings. This structural feature is particularly useful in the synthesis of bioactive peptides and small molecules, as it can enhance conformational rigidity and improve pharmacological properties. The combination of these protecting groups and the pyroglutaminol moiety makes (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol an ideal intermediate for the synthesis of complex natural products and drug candidates.

Recent advancements in synthetic chemistry have further highlighted the importance of (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound in the total synthesis of a marine natural product with potent antitumor activity. The researchers utilized the Boc and TBS protecting groups to control the reactivity and selectivity during key steps of the synthesis, ultimately achieving high yields and purity.

In another notable application, (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol has been employed in the development of prodrugs for improved drug delivery. Prodrugs are inactive derivatives that are converted into active drugs within the body through metabolic processes. The Boc and TBS groups can be strategically placed to mask reactive functional groups, ensuring that the prodrug remains stable during storage and administration. Once inside the body, these protecting groups can be selectively removed by enzymatic or chemical processes, releasing the active drug at the desired site.

The versatility of (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol extends beyond its use as an intermediate in organic synthesis. It has also found applications in analytical chemistry, where it serves as a reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The well-defined structure and high purity of this compound make it an ideal choice for calibrating analytical instruments and validating analytical methods.

Moreover, (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol has been investigated for its potential therapeutic applications. Research conducted at leading pharmaceutical companies has explored its use as a lead compound in drug discovery programs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The unique combination of functional groups provides a platform for modifying the compound to optimize its pharmacological properties, such as solubility, stability, and bioavailability.

In conclusion, (2S)-N-(tert-Butyloxycarbonyl)-O-(tert-butyl)dimethylsilyl-pyroglutaminol (CAS No. 81658-26-6) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, pharmaceutical research, and analytical chemistry. Its structural features make it an ideal intermediate for synthesizing complex molecules and developing novel therapeutic agents. As research continues to advance in these fields, this compound is likely to play an increasingly important role in driving innovation and improving human health.

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